molecular formula C5H9BrO B12969735 4-Bromo-2-methyltetrahydrofuran

4-Bromo-2-methyltetrahydrofuran

Cat. No.: B12969735
M. Wt: 165.03 g/mol
InChI Key: UAFIDPPZVBUVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyltetrahydrofuran is an organic compound that belongs to the class of brominated tetrahydrofurans It is characterized by a bromine atom attached to the fourth carbon and a methyl group attached to the second carbon of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyltetrahydrofuran typically involves the bromination of 2-methyltetrahydrofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the selective bromination at the fourth position of the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyltetrahydrofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Reduction: Formation of 2-methyltetrahydrofuran.

    Oxidation: Formation of lactones or other oxidized products.

Scientific Research Applications

4-Bromo-2-methyltetrahydrofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.

    Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyltetrahydrofuran in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations These intermediates can undergo various transformations, leading to the formation of new chemical bonds and products

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methyltetrahydrofuran: Similar structure but with the bromine atom at the second position.

    4-Bromo-2-methylfuran: Similar structure but with an unsaturated furan ring.

    4-Bromo-2-methyltetrahydropyran: Similar structure but with a six-membered ring.

Uniqueness

4-Bromo-2-methyltetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a methyl group on the tetrahydrofuran ring allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

4-bromo-2-methyloxolane

InChI

InChI=1S/C5H9BrO/c1-4-2-5(6)3-7-4/h4-5H,2-3H2,1H3

InChI Key

UAFIDPPZVBUVIB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CO1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.